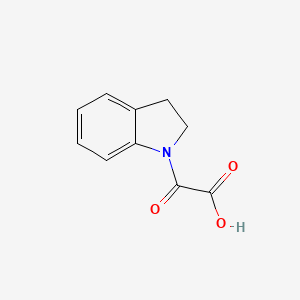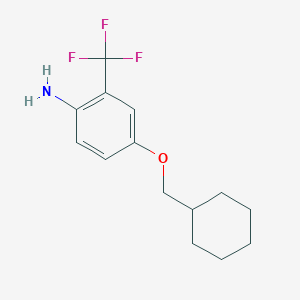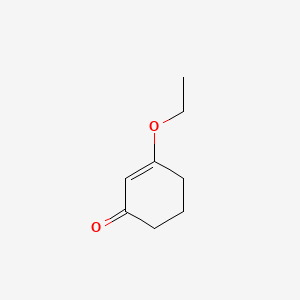
ビス(トリメチルシリル)スルフィド
概要
説明
Hexamethyldisilathiane is a useful research compound. Its molecular formula is C6H18SSi2 and its molecular weight is 178.44 g/mol. The purity is usually 95%.
The exact mass of the compound Hexamethyldisilathiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252160. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexamethyldisilathiane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethyldisilathiane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
Bis(trimethylsilyl) sulfide, also known as Hexamethyldisilathiane, primarily targets metal oxides and chlorides . These compounds are transformed into their corresponding sulfides through the action of Bis(trimethylsilyl) sulfide .
Mode of Action
The interaction of Bis(trimethylsilyl) sulfide with its targets involves a chemical reaction that exploits the affinity of silicon (IV) for oxygen and halides . The idealized reaction is: ((CH3)3Si)2S + MO → ((CH3)3Si)2O + MS . This reaction illustrates how Bis(trimethylsilyl) sulfide interacts with its targets to induce changes.
Biochemical Pathways
The primary biochemical pathway affected by Bis(trimethylsilyl) sulfide involves the transformation of metal oxides and chlorides into corresponding sulfides . This transformation can have downstream effects on various biochemical processes, particularly those involving these sulfides.
Pharmacokinetics
It’s important to note that bis(trimethylsilyl) sulfide is a colorless liquid with a foul odor, and it hydrolyzes readily in water . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl) sulfide’s action primarily involve the conversion of metal oxides and chlorides into corresponding sulfides . This conversion can affect various biochemical processes and reactions that involve these sulfides.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(trimethylsilyl) sulfide. For instance, it must be protected from air because it hydrolyzes readily . Therefore, the presence of water or moisture in the environment can influence its stability and efficacy.
生化学分析
Biochemical Properties
Hexamethyldisilathiane plays a significant role in biochemical reactions, particularly as a sulfur transfer agent. It interacts with various enzymes and proteins, facilitating the transfer of sulfur atoms. For instance, it is used in the synthesis of alkyl sulfides, thioaldehydes, and thioketones. The compound’s interaction with biomolecules often involves the transfer of sulfur atoms, which can lead to the formation of new sulfur-containing compounds .
Cellular Effects
Hexamethyldisilathiane has notable effects on various types of cells and cellular processes. It influences cell function by participating in sulfur transfer reactions, which are crucial for cellular metabolism. The compound can affect cell signaling pathways and gene expression by altering the sulfur content within cells. This, in turn, can impact cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, hexamethyldisilathiane exerts its effects through sulfur transfer reactions. It binds to specific biomolecules, facilitating the transfer of sulfur atoms. This can lead to enzyme activation or inhibition, depending on the nature of the interaction. Additionally, hexamethyldisilathiane can induce changes in gene expression by modifying the sulfur content within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethyldisilathiane can change over time. The compound is relatively stable when stored in a cold and dry place in an oxygen-free atmosphere. It can degrade over time, especially when exposed to moisture, leading to the release of hydrogen sulfide. Long-term exposure to hexamethyldisilathiane in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, particularly in terms of sulfur metabolism .
Dosage Effects in Animal Models
The effects of hexamethyldisilathiane vary with different dosages in animal models. At lower doses, the compound can facilitate sulfur transfer reactions without causing significant toxicity. At higher doses, hexamethyldisilathiane can exhibit toxic effects, including cellular damage and disruption of metabolic processes. It is essential to determine the appropriate dosage to avoid adverse effects while maximizing the compound’s biochemical benefits .
Metabolic Pathways
Hexamethyldisilathiane is involved in various metabolic pathways, primarily those related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the transfer of sulfur atoms. This can affect metabolic flux and the levels of metabolites within cells. The compound’s role in sulfur metabolism makes it a valuable tool for studying biochemical pathways involving sulfur-containing compounds .
Transport and Distribution
Within cells and tissues, hexamethyldisilathiane is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can participate in sulfur transfer reactions. The distribution of hexamethyldisilathiane within cells can influence its biochemical activity and effectiveness .
Subcellular Localization
Hexamethyldisilathiane’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows hexamethyldisilathiane to participate in sulfur transfer reactions precisely where they are needed, enhancing its biochemical effectiveness .
特性
IUPAC Name |
trimethyl(trimethylsilylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECCBFNWDXKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)S[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063006 | |
| Record name | Hexamethyldisilathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3385-94-2 | |
| Record name | Bis(trimethylsilyl) sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl) sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethyldisilthiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilathiane, 1,1,1,3,3,3-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethyldisilathiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldisilathiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trimethylsilyl) sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ6L5QJY5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)



![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)





